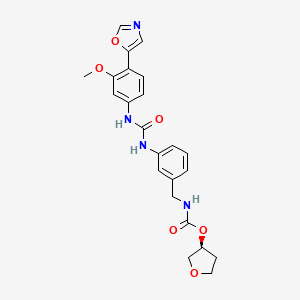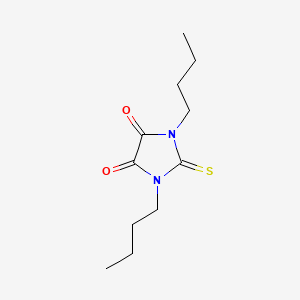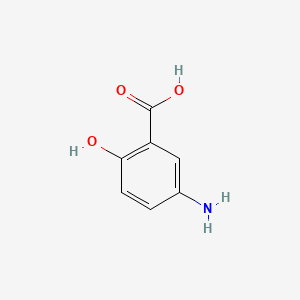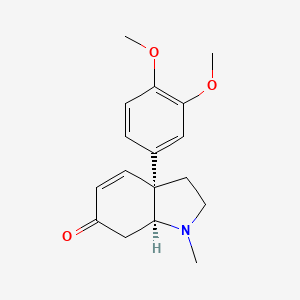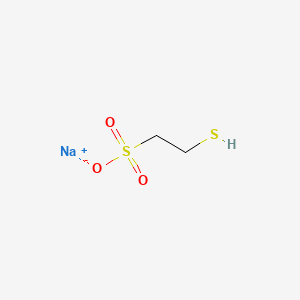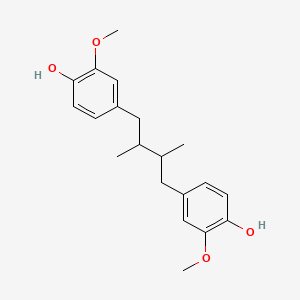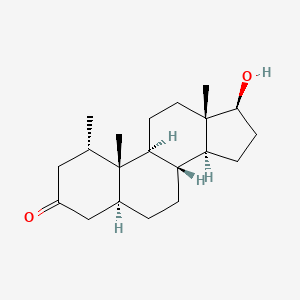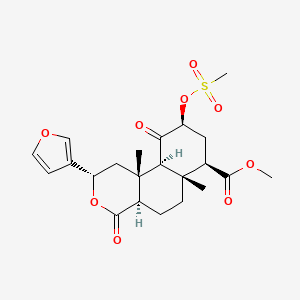
Methenolone
Übersicht
Beschreibung
Methenolone, also known as Metenolone, is an anabolic steroid used in the treatment and prevention of muscle wasting due to diseases, drug treatments, or other catabolic processes . It is sold under the brand names Primobolan and Nibal .
Synthesis Analysis
Methenolone is a modification of dihydrotestosterone (DHT) with weak androgenic activity and a moderate anabolic effect . A notable trait of methenolone is that it can firmly bind to androgen receptors, stronger than testosterone .
Molecular Structure Analysis
The molecular formula of Methenolone is C20H30O2 . It has an average mass of 302.451 Da and a monoisotopic mass of 302.224579 Da . The crystal structure of Methenolone has been solved using the powder X-ray diffraction technique .
Physical And Chemical Properties Analysis
Methenolone has a density of 1.1±0.1 g/cm3, a boiling point of 430.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 87.8±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Medical Therapeutics
Methenolone has been utilized in the medical field primarily for the treatment of anemia due to bone marrow failure . Its ability to stimulate erythropoiesis (red blood cell production) without significant androgenic or estrogenic side effects makes it a valuable therapeutic agent. Additionally, it has been used to treat wasting syndromes related to major surgeries, infections, long-term corticosteroid therapy, malnutrition, or other causes .
Sports Science and Doping Control
In sports science, Methenolone is recognized for its performance-enhancing capabilities. However, its misuse led to the development of analytical techniques for its detection in athletes’ urine samples to uphold fair play in sports . Research in this area focuses on understanding its metabolism and developing reliable doping tests.
Molecular Biology and Structural Analysis
Methenolone’s molecular structure has been studied to understand its interactions at the atomic level. Research involving crystal and molecular structures of Methenolone provides insights into the nature and magnitudes of intermolecular interactions, which are crucial for designing drugs with desired properties .
Pharmaceutical Development
In pharmaceuticals, Methenolone’s properties are explored for developing long-acting formulations like Methenolone enanthate, which is used in treatments requiring steady hormone levels over extended periods . Its moderate anabolic effects and weak androgenic effects are of particular interest in creating medications with minimal side effects .
Chemical Engineering
The synthesis and processing of Methenolone involve chemical engineering principles. Understanding its chemical synthesis , stability, and solubility is essential for manufacturing and formulating the compound in various pharmaceutical forms .
Environmental Science
While not directly related to Methenolone, the principles of environmental science are applied to study the impact of steroid hormones on ecosystems. Research in this field includes the investigation of the roles of various microorganisms in the biodegradation of steroid compounds and their environmental fate .
Safety and Hazards
Wirkmechanismus
Target of Action
Methenolone, also known as Metenolone, is an androgen and anabolic steroid (AAS) that primarily targets the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . Methenolone has a strong binding affinity for androgen receptors, even stronger than testosterone .
Mode of Action
Methenolone functions as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to an increase in protein synthesis and red blood cell count . It also acts as a glucocorticoid antagonist, aiding in fat metabolism, and boosting the immune system .
Biochemical Pathways
As an androgen and anabolic steroid, it is known to stimulate protein synthesis and increase red blood cell count . This can lead to increased muscle mass and strength, which is why Methenolone is often used to improve physique and performance .
Pharmacokinetics
Methenolone acetate is taken orally, while Methenolone enanthate is administered via intramuscular injection . The elimination half-life of Methenolone enanthate is reported to be about 10.5 days when administered intramuscularly . Methenolone has very low affinity for human serum sex hormone-binding globulin (SHBG), about 16% of that of testosterone and 3% of that of DHT .
Result of Action
The molecular and cellular effects of Methenolone’s action are primarily anabolic. It leads to increased protein synthesis, red blood cell count, and muscle mass . Additionally, it has weak androgenic effects, as well as no estrogenic effects or risk of liver damage .
Action Environment
The efficacy and stability of Methenolone can be influenced by various environmental factors. It’s important to note that the use of Methenolone and other anabolic steroids can be influenced by legal and regulatory environments, as these substances are controlled in many countries .
Eigenschaften
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-VHUDCFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165179 | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methenolone | |
CAS RN |
153-00-4, 303-42-4 | |
| Record name | Methenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metenolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metenolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





